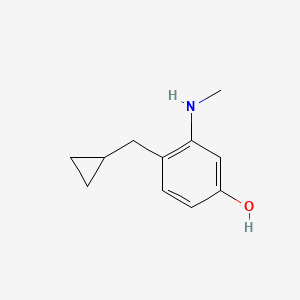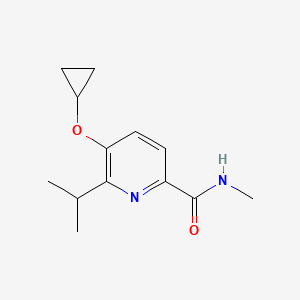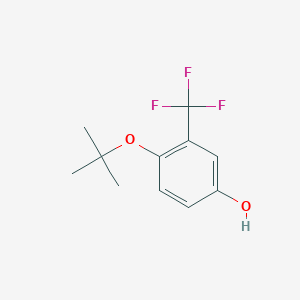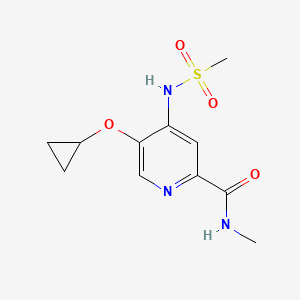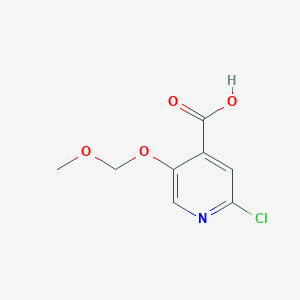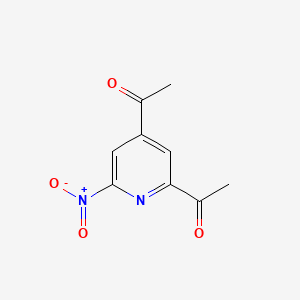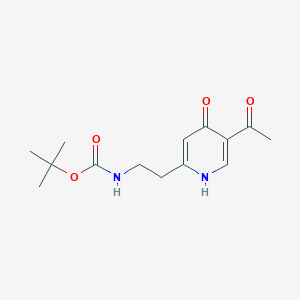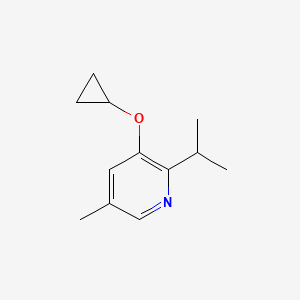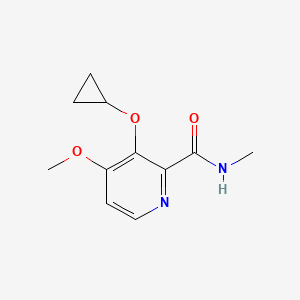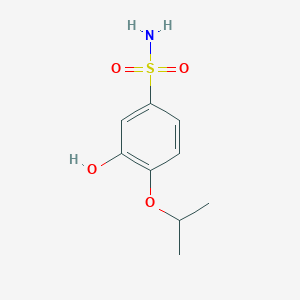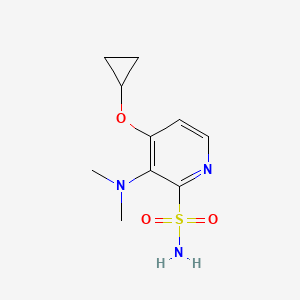
4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may act as a nucleophilic catalyst, facilitating various chemical transformations. The pathways involved include the activation of electrophilic centers and stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Dimethylaminopyridine
- 4-Methoxypyridine
- 4-Cyclopropylpyridine
Uniqueness
4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is unique due to its combination of cyclopropoxy and dimethylamino groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-(dimethylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)9-8(16-7-3-4-7)5-6-12-10(9)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
Clé InChI |
KXKVWQIDZNGVJN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CN=C1S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


